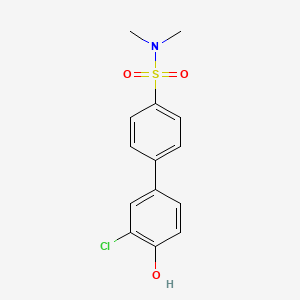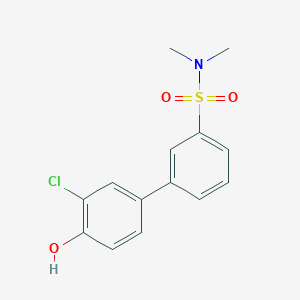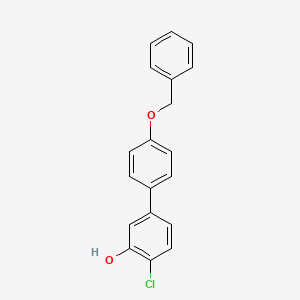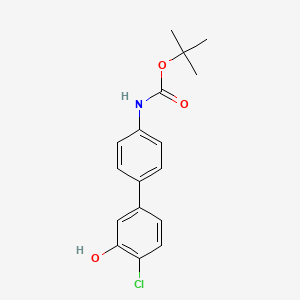![molecular formula C16H16ClNO3S B6382336 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1262002-21-0](/img/structure/B6382336.png)
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) is a synthetic compound that has been widely studied due to its potential applications in a variety of scientific fields. This compound is a phenolic derivative and is composed of a phenolic ring with a sulfur-containing substituent. It is a highly polar compound, which can be used to create a variety of products, such as organic solvents, surfactants, and other compounds. This compound has been studied for its potential use as a catalyst, as a reagent, and for its potential applications in drug synthesis.
作用機序
The mechanism of action of 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) is not fully understood. However, it is believed to act as a catalyst for the oxidation of organic compounds and as a reagent for the synthesis of organic compounds. It has also been studied for its potential to act as a chelating agent, as a surfactant, and as an inhibitor of certain enzymes.
Biochemical and Physiological Effects
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) has been studied for its potential biochemical and physiological effects. This compound has been studied for its potential to act as a chelating agent, as a surfactant, and as an inhibitor of certain enzymes. It has also been studied for its potential to act as an antioxidant, to reduce inflammation, and to reduce the risk of certain diseases.
実験室実験の利点と制限
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) has several advantages and limitations when used in lab experiments. This compound is highly polar, which makes it useful for a variety of applications. It is also an inexpensive compound, which makes it attractive for use in experiments. However, this compound is also highly toxic, and it can be difficult to handle in a laboratory setting.
将来の方向性
Due to its potential applications, 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) has many potential future directions. These include further research into its potential use as a catalyst, as a reagent, and for its potential applications in drug synthesis. Additionally, further research could be conducted into its potential biochemical and physiological effects, as well as its potential for use as an antioxidant, to reduce inflammation, and to reduce the risk of certain diseases. Further research could also be conducted into the potential for this compound to act as a chelating agent, as a surfactant, and as an inhibitor of certain enzymes. Finally, research could be conducted into the potential for this compound to be used in the development of new drugs and treatments.
合成法
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) can be synthesized in a variety of ways. One method is to use an oxidation reaction with a nitric acid solution. This process involves the use of a nitric acid solution and a copper catalyst to oxidize the starting material, 2-chloro-4-sulfophenol. The reaction is carried out at a temperature of 80-90°C, and the resulting product is 2-chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%).
科学的研究の応用
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) has been studied extensively in the scientific community due to its potential applications in a variety of fields. This compound has been studied for its potential use as a catalyst, as a reagent, and for its potential applications in drug synthesis. This compound has been used in a variety of research studies to investigate its potential as a catalyst, as a reagent, and for its potential applications in drug synthesis.
特性
IUPAC Name |
2-chloro-4-(4-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-15-11-13(5-8-16(15)19)12-3-6-14(7-4-12)22(20,21)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZZTZWXENZSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686206 |
Source


|
| Record name | 3-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol | |
CAS RN |
1262002-21-0 |
Source


|
| Record name | 3-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)


![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)